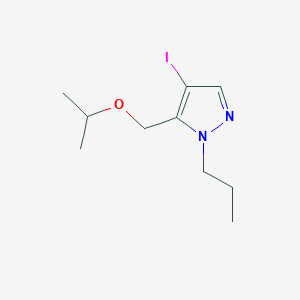

4-iodo-5-(isopropoxymethyl)-1-propyl-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-iodo-5-(isopropoxymethyl)-1-propyl-1H-pyrazole is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a pyrazole derivative, which is a class of compounds known for their diverse biological activities. In

Aplicaciones Científicas De Investigación

Synthesis and Chemical Modification

- A method for the selective route to substituted 1-acyl-4-iodo-1H-pyrazoles through room temperature ICl-induced dehydration/iodination of 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles has been developed, providing access to functionally substituted compounds in moderate to excellent yields (J. Waldo, S. Mehta, & R. Larock, 2008).

- Research highlights the preparation of 4- and 5-iodinated pyrazole derivatives as useful building blocks in CropScience and oncology, indicating the role of these compounds in accessing new chemical entities featuring a pyrazole nucleus (Sandrine Guillou et al., 2011).

Chemical Properties and Analysis

- NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives, including those with iodo groups as substituents on the ring carbon atoms, have been reported, providing essential data for chemical analysis and identification (P. Cabildo, R. Claramunt, & J. Elguero, 1984).

Application in Heterophase Medium Synthesis

- A synthesis technique for 4-iodo-substituted pyrazoles by iodination of pyrazole and its derivatives in a heterophase medium has been accomplished, showing high yields and indicating a valuable approach for obtaining structurally diverse pyrazoles (B. V. Lyalin & V. Petrosyan, 2013).

Pharmacological Interest

- A study on the electrosynthesis of 4-iodopyrazole and its derivatives has demonstrated the feasibility of iodination in aqueous solutions of KI under specific electrochemical conditions, suggesting potential applications in synthesizing pharmacologically interesting compounds (B. V. Lyalin, V. Petrosyan, & B. Ugrak, 2010).

Propiedades

IUPAC Name |

4-iodo-5-(propan-2-yloxymethyl)-1-propylpyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17IN2O/c1-4-5-13-10(7-14-8(2)3)9(11)6-12-13/h6,8H,4-5,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSQGBRRYFWXIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C=N1)I)COC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-iodo-5-(isopropoxymethyl)-1-propyl-1H-pyrazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Methylphenyl)(1-phenyl-6-piperidylpyrazolo[4,5-e]pyrimidin-4-yl)amine](/img/structure/B2489788.png)

![N-[4-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl]phenyl]acetamide](/img/structure/B2489796.png)

![benzyl 2-(1,7-dimethyl-2,4-dioxo-8-propyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2489800.png)

![2-(2-bromophenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide](/img/structure/B2489803.png)

![(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(3',4'-dichloro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2489806.png)